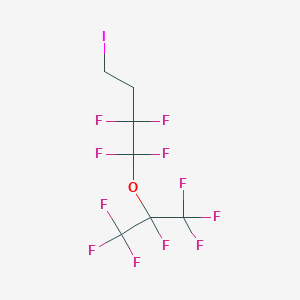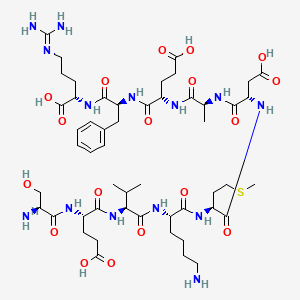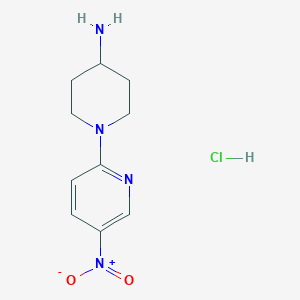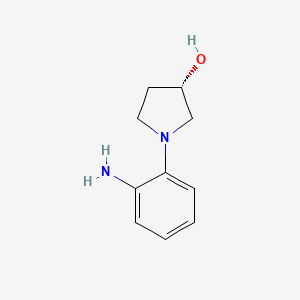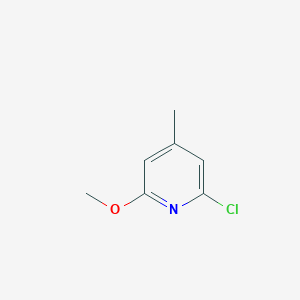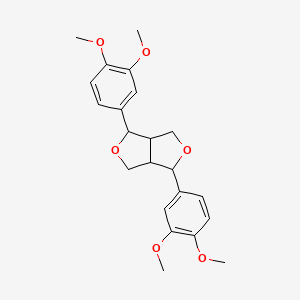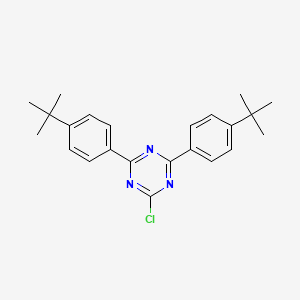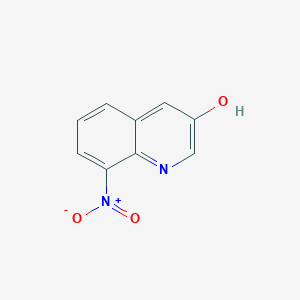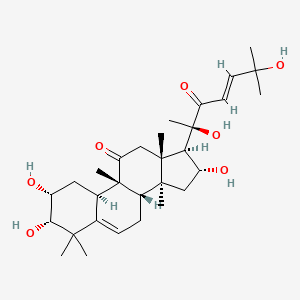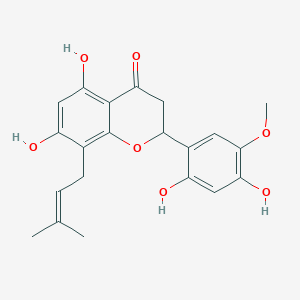
9,9-Dimethylfluorene-2-carboxylic Acid
Descripción general
Descripción
9,9-Dimethylfluorene-2-carboxylic acid is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two methyl groups at the 9-position and a carboxylic acid group at the 2-position of the fluorene ring system. This structure is related to other fluorene derivatives that have been studied for their conformational equilibria, crystal structures, and potential applications in fluorescence sensing and vibrational spectroscopy.
Synthesis Analysis
The synthesis of related fluorene derivatives often involves multi-step reactions starting from commercial fluorene. For instance, the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involved bromination, methylation, Suzuki coupling, and hydrolysis . These methods could potentially be adapted for the synthesis of this compound by altering the substitution pattern and functional groups.
Molecular Structure Analysis
The molecular structure of fluorene derivatives has been extensively studied using X-ray diffraction and vibrational spectroscopy. For example, the crystal structure of 9-oxofluorene-4-carboxylic acid revealed centrosymmetric hydrogen-bonded cyclic dimers and stacks of molecules forming down the crystal axis . Similarly, 9-fluorene-9-carboxylic acid showed hydrogen bonding of the cyclic dimer type . These findings suggest that this compound may also exhibit interesting structural features due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
The chemical behavior of fluorene derivatives under acidic conditions has been observed, where the addition of trifluoroacetic acid to a solution of 9-(2'-dimethylaminophenyl)fluorenes resulted in the formation of anti-3 salts stabilized by N–H···π interactions . This indicates that this compound could also undergo specific chemical reactions influenced by the presence of electron-attracting or electron-releasing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives can be explored through vibrational spectroscopy and quantum chemical calculations. The vibrational spectra, NMR, and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid provided insights into the molecular geometry, vibrational frequencies, and electronic interactions within the molecule . These techniques could be applied to this compound to determine its physical and chemical properties, including its potential as a fluorescent sensor for specific analytes .
Aplicaciones Científicas De Investigación
Electroactive Polymer Applications
- Electrode Modification : 9,9-Dimethylfluorene, a polymer, is used as a modifier for metallic electrodes. It enhances the reduction or oxidation of various substrates, operating effectively within a potential range of 4.5 V. This polymer can function as both an anode and cathode, demonstrating its versatility in electrochemical applications (Rault‐Berthelot et al., 1988).
Organic Electroluminescent Devices
- Amorphous Molecular Materials : Compounds with 9,9-dimethylfluorene are utilized in creating color-tunable emitting amorphous materials for electroluminescence. These compounds, exhibiting reversible anodic oxidation and cathodic reduction, emit multicolor light, including white, and are used in organic electroluminescent (EL) devices (Doi et al., 2003).
Fluorescent Sensing Applications
- Fluorescence Sensor for Nitro Compounds : A synthesized derivative of 9,9-dimethylfluorene-2-carboxylic acid, 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, acts as a fluorescent sensor for nitro compounds like 2,4,6-trinitrophenol (TNP) and acetate ions. This demonstrates its high sensitivity and potential in detection applications (Ni et al., 2016).
Hole-Transport Materials in OLEDs
- Organic Light-Emitting Diodes (OLEDs) : Certain derivatives of 9,9-dimethylfluorene are synthesized for use as hole-transport materials in OLEDs. These materials exhibit higher glass-transition temperatures and altered electrochemical properties, impacting the performance of OLED devices (Hreha et al., 2003).
Aromatic Polyamides
- High-Performance Polymers : 9,9-dimethylfluorene derivatives are used in synthesizing aromatic polyamides, which are known for their solubility in organic solvents, high glass transition temperatures, and thermal stability. This makes them suitable for various high-performance material applications (Hsiao et al., 1999).
Solar Cell Applications
- Organic Sensitizers in Solar Cells : Derivatives of this compound are engineered as organic sensitizers for solar cell applications, showing high efficiency in converting photons to current. This is crucial for improving the performance of solar cells (Kim et al., 2006).
Metal-Organic Frameworks
- Sensing and Structural Applications : this compound is used in synthesizing metal-organic frameworks (MOFs) that exhibit strong luminescence. These MOFs are potential materials for sensing applications and also possess interesting structural characteristics (Zhou et al., 2016).
Propiedades
IUPAC Name |
9,9-dimethylfluorene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-16(2)13-6-4-3-5-11(13)12-8-7-10(15(17)18)9-14(12)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBSIBHNJAUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659759 | |
| Record name | 9,9-Dimethyl-9H-fluorene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28320-62-9 | |
| Record name | 9,9-Dimethyl-9H-fluorene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





